molecular formula C25H27N3O6S B256106 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B256106
M. Wt: 497.6 g/mol
InChI Key: JWTKMMVLGLEWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide have been studied in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have potential neuroprotective effects, particularly in the area of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its potential biological activity. This compound has been shown to have potential applications in cancer research and neurodegenerative disease research. However, one limitation of using this compound in lab experiments is its complex chemical structure, which may make it difficult to synthesize and study.

Future Directions

There are several future directions for the study of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide. One potential direction is the study of this compound's potential applications in other areas of scientific research, such as cardiovascular disease research. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of cancer and neurodegenerative diseases. Finally, future studies could focus on the development of more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide involves several steps. The first step is the synthesis of 2-amino-4,5-dimethoxybenzoic acid. This is followed by the synthesis of 5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-amine. The final step involves the reaction of these two compounds with 3,4,5-triethoxybenzoyl chloride to form the final product.

Scientific Research Applications

3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in scientific research. This compound has been shown to have potential biological activity, particularly in the area of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C25H27N3O6S/c1-5-31-19-11-16(12-20(32-6-2)23(19)33-7-3)24(30)28-25-27-22(14(4)35-25)15-8-9-18-17(10-15)26-21(29)13-34-18/h8-12H,5-7,13H2,1-4H3,(H,26,29)(H,27,28,30)

InChI Key

JWTKMMVLGLEWGF-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C)C3=CC4=C(C=C3)OCC(=O)N4

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

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